

Application Notes and Protocols: 2,3-Dichlorobenzamidyl Guanidine-13C2

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Compound of Interest

Compound Name: 2,3-Dichlorobenzamidyl Guanidine-13C2

Cat. No.: B562103

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Introduction

2,3-Dichlorobenzamidyl Guanidine-13C2 is the isotopically labeled form of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, featuring two carbon-13 atoms in the guanidine group. Stable isotope labeling is a critical tool in drug discovery and development, enabling precise quantification and metabolic profiling of drug candidates and related substances. This compound primarily serves as an internal standard or tracer in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.^{[1][2]} Its application is crucial for accurate pharmacokinetic (PK), pharmacodynamic (PD), and absorption, distribution, metabolism, and excretion (ADME) studies.^[3]

While the unlabeled parent compound, 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, is noted as a potential impurity or related substance in the synthesis of active pharmaceutical ingredients (APIs) such as Lamotrigine, its intrinsic biological activity is not extensively documented in publicly available literature. However, the broader chemical class of guanidine and hydrazine-carboxamide derivatives has been explored for a range of therapeutic applications, including as enzyme inhibitors and antimicrobial agents.^{[4][5][6]}

Applications in Drug Discovery

The primary application of **2,3-Dichlorobenzamidyl Guanidine-13C2** is to support the development of a structurally related API. Its utility can be categorized as follows:

- Internal Standard for Bioanalytical Assays: In quantitative bioanalysis (e.g., measuring drug concentration in plasma, urine, or tissue), an ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a different mass-to-charge ratio (m/z). As a stable isotope-labeled analog, **2,3-Dichlorobenzamidyl Guanidine-13C2** is the gold standard for this purpose, correcting for variations in sample preparation and instrument response.[1][2]
- Tracer in Metabolite Identification and Profiling: When administered alongside the unlabeled drug, the labeled compound can be used to distinguish drug-derived metabolites from endogenous molecules in complex biological matrices. This is invaluable for elucidating metabolic pathways.[3]
- Pharmacokinetic (PK) Studies: The use of labeled compounds allows for highly accurate determination of key PK parameters such as clearance, volume of distribution, and bioavailability. This is especially critical in early-phase clinical trials, including microdosing studies.[3]

Quantitative Data Summary

As specific biological activity data for the parent compound is not readily available, this table summarizes the key properties of **2,3-Dichlorobenzamidyl Guanidine-13C2** relevant to its application as an analytical standard.

Property	Value	Significance in Drug Discovery Applications
Molecular Formula	C ₆ H ₁₃ Cl ₂ N ₄ O	Defines the elemental composition, including the isotopic labels.
Molecular Weight	249.07 g/mol	The precise mass is critical for high-resolution mass spectrometry, allowing clear differentiation from the unlabeled analyte. ^[7]
Isotopic Purity	Typically >98%	High isotopic purity is essential to prevent signal overlap with the unlabeled compound and ensure accurate quantification.
Chemical Purity	Typically >95%	High chemical purity ensures that analytical signals are not confounded by impurities.

Experimental Protocols

Protocol 1: Quantitative Analysis of a Parent Drug in Plasma using LC-MS/MS with 2,3-Dichlorobenzamidyl Guanidine-¹³C₂ as an Internal Standard

Objective: To accurately quantify the concentration of an unlabeled parent drug (structurally related to the internal standard) in human plasma.

Materials:

- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Unlabeled parent drug (analytical standard)

- **2,3-Dichlorobenzamidyl Guanidine-13C2** (internal standard stock solution, e.g., 1 mg/mL in methanol)
- Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
- Methanol (for stock solutions)
- Water with 0.1% formic acid (mobile phase A)
- Acetonitrile with 0.1% formic acid (mobile phase B)
- LC-MS/MS system (e.g., Triple Quadrupole)
- C18 reverse-phase HPLC column

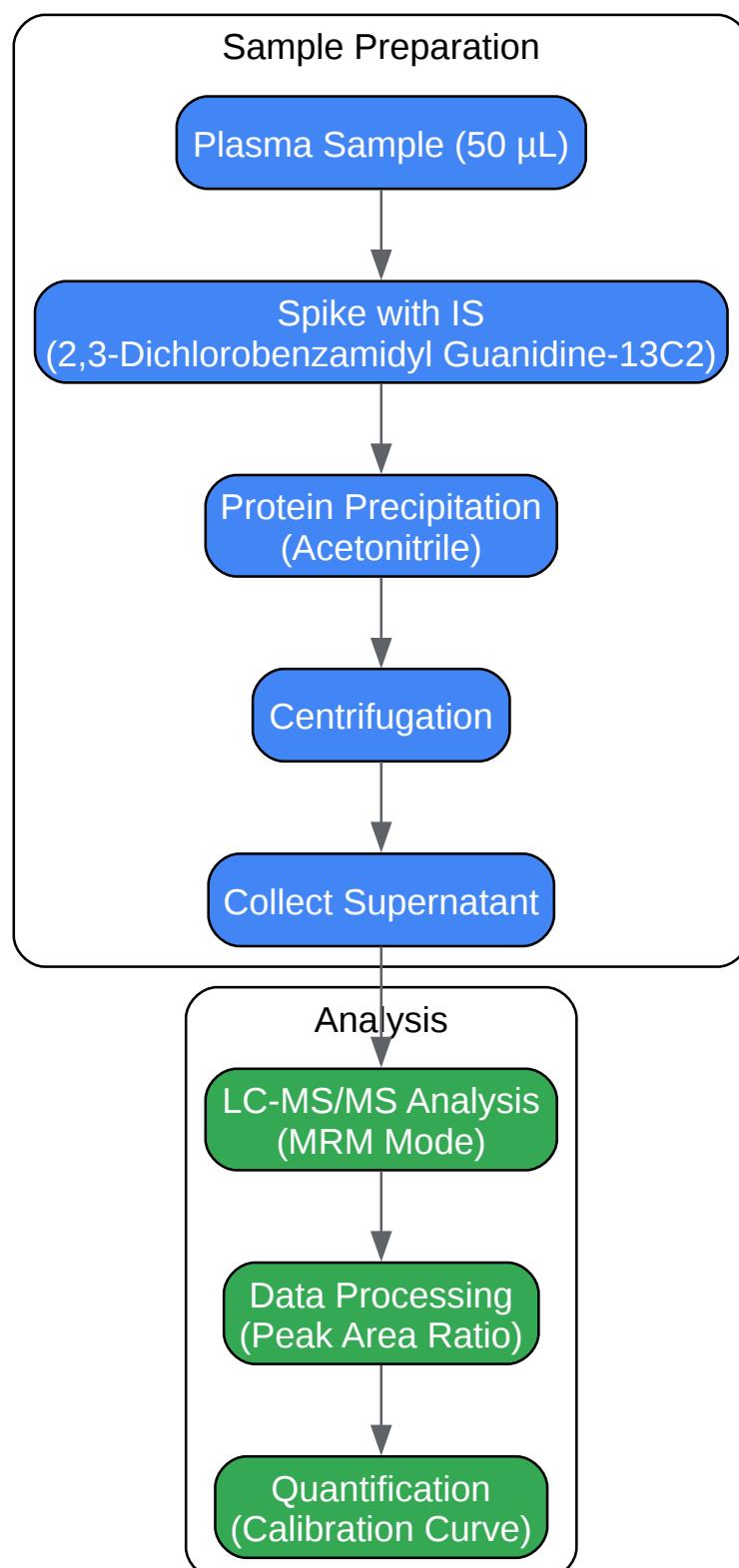
Methodology:

- Preparation of Standards and Quality Controls (QCs):
 - Prepare a stock solution of the unlabeled parent drug in methanol.
 - Create a series of calibration standards by spiking known concentrations of the parent drug into blank human plasma (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL **2,3-Dichlorobenzamidyl Guanidine-13C2** in methanol).
 - Vortex briefly to mix.
 - Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18, 2.1 x 50 mm, 1.8 μ m
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid
 - Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L
 - MS/MS Conditions (Multiple Reaction Monitoring - MRM):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Determine the precursor ion ($[M+H]^+$) and a stable product ion for both the unlabeled drug and **2,3-Dichlorobenzamidyl Guanidine-13C2**.
 - Example MRM transitions:
 - Unlabeled Drug: e.g., m/z 247.0 -> 1XX.X
 - Labeled IS: m/z 249.0 -> 1XX.X (The product ion may be the same or shifted depending on the location of the label loss during fragmentation).
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio (Analyte Area / Internal Standard Area).

- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., $1/x^2$) linear regression.
- Determine the concentration of the unknown samples from the calibration curve.

Visualizations



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Caption: Workflow for quantitative bioanalysis using a labeled internal standard.

While direct therapeutic applications for **2,3-Dichlorobenzamidyl Guanidine-13C2** are not established, its role as an analytical tool is indispensable for the rigorous evaluation of new chemical entities in the drug development pipeline. The protocols and information provided here serve as a foundational guide for its implementation in a research and development setting.

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